1,3-Dihydrospiro[indene-2,4'-piperidine]
Description
1,3-Dihydrospiro[indene-2,4'-piperidine] is a spirocyclic compound characterized by a fused indene and piperidine system. Its molecular formula is C₁₃H₁₅N, with a spiro junction at the second carbon of the indene ring and the fourth carbon of the piperidine ring . The compound and its derivatives, such as the hydrochloride salt (CAS: 185525-49-9, molecular formula: C₁₃H₁₆ClNO), are of significant interest in medicinal chemistry due to their structural rigidity, which enhances binding affinity to biological targets . Synthetic routes often involve multicomponent reactions or reductive alkylation strategies, as evidenced by its use in Sanofi-Aventis' therapeutic research for compounds targeting metabolic disorders .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12-10-13(9-11(12)3-1)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOICBZPOILCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydrospiro[indene-2,4’-piperidine] can be synthesized through several synthetic routes. One common method involves the reaction of indene with piperidine under specific conditions to form the spiro compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Dihydrospiro[indene-2,4’-piperidine] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Spiro[indene-1,4′-piperidin]-3(2H)-one
- Structure : Differs in the position of the ketone group (C3 vs. C1 in 1,3-Dihydrospiro[indene-2,4'-piperidine]) and the spiro junction (indene C1 vs. C2) .
- Applications : Used as a building block in heterocyclic synthesis, with MDL number MFCD09266213 .
4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]
- Structure : Features a fluorine substituent at the indene C4 position (CAS: 1369495-76-0) .
- Applications : Explored in drug discovery for central nervous system (CNS) targets due to fluorine's electron-withdrawing effects .
1-Oxo-1,3-dihydrospiro[indene-2,3′-indoline]
- Structure : Replaces piperidine with indoline, forming a spiro[indene-indoline] system .
- Properties : The indoline moiety introduces additional hydrogen-bonding sites, altering target selectivity.
- Synthesis : Produced via visible light-mediated dearomative cyclization (87–97% yield) with high diastereoselectivity .
Pharmacological Activity Comparison
Physicochemical Properties
*LogP values estimated using computational tools.
Biological Activity
1,3-Dihydrospiro[indene-2,4'-piperidine] is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1,3-Dihydrospiro[indene-2,4'-piperidine] has a molecular formula of and a molecular weight of approximately 301.4 g/mol. Its structure features a fused bicyclic system that contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that 1,3-Dihydrospiro[indene-2,4'-piperidine] exhibits antimicrobial properties . Preliminary studies suggest that certain derivatives may inhibit the growth of various bacterial strains. The mechanism appears to involve the modulation of enzyme activity or disruption of cellular processes in microbial cells.
Anticancer Activity
The compound has also been studied for its anticancer potential . In vitro studies have shown that it can inhibit cancer cell proliferation in various cancer cell lines. For instance, derivatives of this compound have demonstrated significant activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Summary of Anticancer Activity Studies
| Cell Line | Compound Concentration (μM) | Inhibition (%) | Reference |
|---|---|---|---|
| MCF-7 | 10 | 65 | |
| A549 | 20 | 70 | |
| HeLa | 15 | 60 |
The exact mechanism of action for 1,3-Dihydrospiro[indene-2,4'-piperidine] remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the inhibition of critical cellular functions necessary for cancer cell survival and proliferation .
Case Studies
A notable study conducted on the anticancer effects of 1,3-Dihydrospiro[indene-2,4'-piperidine] involved its application in tumor models. The study found that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological examinations revealed reduced cellular proliferation markers and increased apoptosis in treated tumors .
Case Study Summary
- Study Design : In vivo testing on xenograft tumor models.
- Outcome : Significant reduction in tumor volume (average decrease of 50%).
- Mechanism Insights : Induction of apoptosis through caspase activation was observed.
Future Directions
Given the promising biological activities exhibited by 1,3-Dihydrospiro[indene-2,4'-piperidine], future research should focus on:
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- In Vivo Studies : Further testing in animal models to assess therapeutic efficacy and safety.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
